

Retreversine for Inducing Cell Plasticity: A Technical Guide

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Compound of Interest		
Compound Name:	Retreversine	
Cat. No.:	B564675	Get Quote

Introduction

Retreversine, a 2,6-disubstituted purine derivative, has emerged as a significant small molecule in the field of regenerative medicine due to its remarkable ability to induce cell plasticity. This technical guide provides an in-depth overview of **Retreversine**'s core mechanisms, experimental protocols, and quantitative data for researchers, scientists, and drug development professionals. The document summarizes the current understanding of how **Retreversine** can reverse the fate of lineage-committed cells, offering a powerful tool for cell reprogramming and therapeutic applications.

Mechanism of Action

Retreversine induces cellular plasticity by modulating key signaling pathways that govern cell fate and differentiation. While the complete mechanism is still under investigation, several core pathways have been identified. The primary mode of action involves the inhibition of specific kinases, leading to a state of dedifferentiation where cells revert to a more primitive, multipotent state.[1][2]

Key Signaling Pathways

Retreversine's effects on cell plasticity are primarily attributed to its influence on the following signaling cascades:

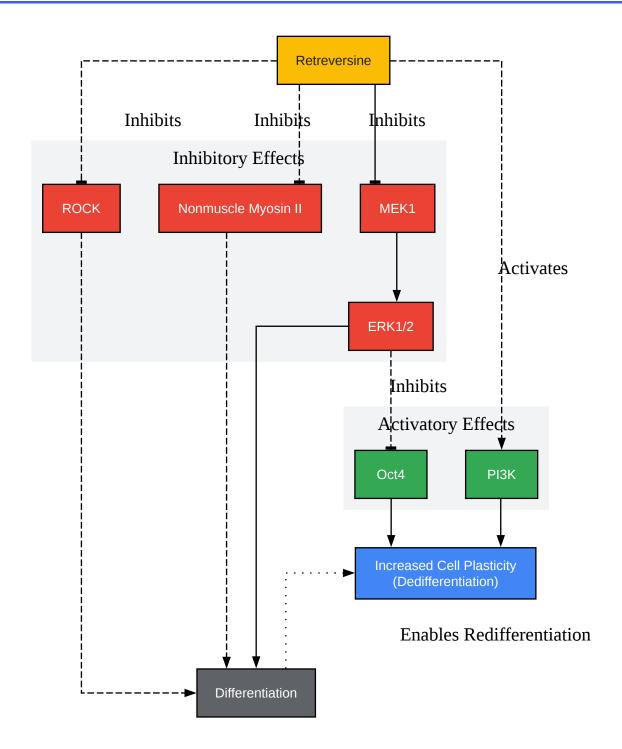


- MEK1/ERK1/2 Pathway Inhibition: Retreversine is known to inhibit Mitogen-activated protein kinase kinase 1 (MEK1), a key component of the extracellular signal-regulated kinase (ERK) pathway.[1] The ERK1/2 pathway is crucial for cell proliferation, differentiation, and survival.[3][4] By inhibiting MEK1, Retreversine dampens the downstream signaling of ERK1/2, which is often associated with maintaining a differentiated state. This inhibition is a critical step in allowing cells to re-enter a more plastic state.
- ROCK Pathway Involvement: The Rho-associated coiled-coil containing protein kinase
 (ROCK) pathway, which plays a role in cytoskeleton dynamics and cell adhesion, is also
 implicated. There is evidence of crosstalk between the ROCK and ERK pathways,
 suggesting that Retreversine's effects may be mediated through a combined influence on
 these networks.
- PI3K Pathway Activation: In some contexts, the activity of Retreversine may involve the
 activation of the PI3K signaling pathway, which is known to be involved in cell growth,
 proliferation, and survival.
- Oct4 Activation: Retreversine treatment has been shown to activate the pluripotencyassociated transcription factor Oct4. Oct4 is a master regulator of pluripotency, and its upregulation is a key indicator of a shift towards a more stem-like state.

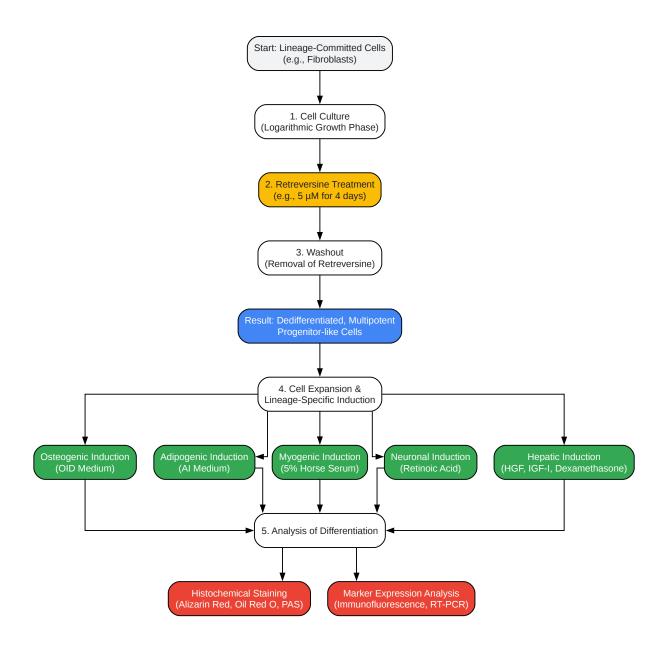
The interplay of these pathways leads to significant changes in the cellular epigenome, including alterations in histone acetylation, which contributes to the opening of chromatin and the re-expression of pluripotency-associated genes.

Signaling Pathway Diagram









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